Sculponeatin N

Description

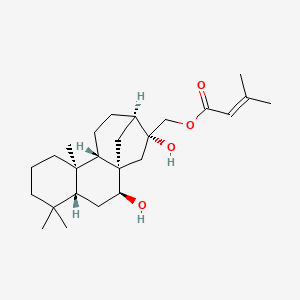

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-16(2)11-21(27)29-15-25(28)14-24-13-17(25)7-8-18(24)23(5)10-6-9-22(3,4)19(23)12-20(24)26/h11,17-20,26,28H,6-10,12-15H2,1-5H3/t17-,18+,19-,20+,23+,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSLFHBGBEREA-DDUYGNKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC1(CC23CC1CCC2C4(CCCC(C4CC3O)(C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)OC[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCCC([C@H]4C[C@@H]3O)(C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Primary Structural Elucidation, and Chemodiversity

Discovery and Isolation from Isodon sculponeata

Sculponeatin N was first brought to light through the chemical investigation of the plant Isodon sculponeata (also referred to as Isodon sculponeatus). bohrium.comnih.gov It was isolated as a new ent-kaurane diterpene derivative, a class of compounds characterized by a specific tetracyclic carbon skeleton. bohrium.com The isolation process involved careful extraction and chromatographic separation of the plant's chemical constituents, leading to the purification of Sculponeatin N alongside a related compound, Sculponeatin O. bohrium.com

Spectroscopic Methods for Initial Structural Assignment

The elucidation of Sculponeatin N's structure was accomplished through a comprehensive application of spectroscopic analysis. bohrium.comnih.gov This multi-faceted approach is essential for determining the connectivity of atoms and their spatial arrangement in a novel compound.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the molecular framework of Sculponeatin N. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided initial information about the types and numbers of hydrogen and carbon atoms present.

To assemble these pieces, two-dimensional (2D) NMR experiments were employed. These advanced techniques reveal correlations between different nuclei, allowing chemists to map out the compound's structure bond by bond. While the specific chemical shift values from the original analysis are detailed in specialized literature, the standard suite of experiments used in such elucidations provides a clear blueprint of the molecular architecture.

Interactive Table: Representative NMR Data for a Diterpenoid Skeleton Note: This table illustrates typical data for a compound of this class and is for demonstrative purposes.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| 1 | 39.5 | 1.85 (m), 1.15 (m) | C-2, C-5, C-10 |

| 5 | 55.0 | 1.95 (d, 9.5) | C-4, C-6, C-10 |

| 16 | 155.0 | - | - |

| 17 | 105.0 | 5.10 (s), 4.95 (s) | C-13, C-15, C-16 |

| 20 | 21.5 | 1.05 (s) | C-1, C-5, C-9, C-10 |

To determine the precise elemental composition, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy. For Sculponeatin N, this analysis provided an exact molecular formula, C₃₀H₄₆O₃, which was crucial for confirming the number of carbon, hydrogen, and oxygen atoms suggested by NMR data and for calculating the degrees of unsaturation.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline molecule, including its absolute configuration. This technique involves passing X-rays through a high-quality crystal of the compound. The way the X-rays are scattered allows for the calculation of a detailed 3D map of the molecule. While this method is the gold standard, its application depends on the ability to grow suitable crystals of the natural product. For many complex natural products, this technique provides the final, unambiguous proof of structure.

Relationship to Other Sculponeatin Series Compounds (e.g., Sculponeatin O)

Sculponeatin N is part of a larger family of related diterpenoids isolated from I. sculponeata. It was discovered and characterized alongside Sculponeatin O, another new ent-kaurane diterpene. bohrium.com Such co-occurrence is common in natural product chemistry and suggests that these compounds share a common biosynthetic pathway. Comparing the structures of related compounds like Sculponeatin N and O helps scientists understand the subtle enzymatic modifications that lead to chemical diversity within a single organism.

Chemodiversity within the Isodon Genus Leading to Sculponeatin N

The genus Isodon is renowned for its remarkable chemodiversity, particularly its production of a vast array of diterpenoids. nih.gov Over the years, phytochemical studies of various Isodon species have led to the isolation and identification of hundreds of these compounds, many possessing the characteristic ent-kaurane skeleton. nih.gov The discovery of numerous other sculponeatins, such as sculponeatins J, K, L, and M from the same plant species, highlights the biosynthetic versatility of this genus. nih.gov This rich chemical diversity is a result of evolutionary pressures and the plant's intricate enzymatic machinery, which can modify the basic diterpenoid framework to produce a wide range of structurally unique molecules like Sculponeatin N.

Biosynthetic Investigations and Enantiomeric Considerations

Proposed Biogenetic Route from Ent-Kaurene (B36324) Precursors

The biogenesis of all ent-kaurane diterpenoids, including the parent scaffold of Sculponeatin N, originates from the 20-carbon acyclic isoprenoid, geranylgeranyl pyrophosphate (GGPP). uniroma1.itchemrxiv.orgresearchgate.net The proposed pathway involves a two-stage cyclization process to construct the tetracyclic ent-kaurene skeleton.

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The journey begins when the enzyme ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). uniroma1.itmagtech.com.cn

Conversion to ent-Kaurene: Subsequently, a class I diterpene synthase, ent-kaurene synthase (KS), facilitates a second cyclization of ent-CPP. This step involves the ionization of the diphosphate group, leading to further ring closures and rearrangements that ultimately yield the characteristic tetracyclic skeleton of ent-kaurene. magtech.com.cnfrontiersin.org

Oxidative Scission: The formation of Sculponeatin N requires significant modification of the ent-kaurene core. The key transformation is the oxidative cleavage of the C6–C7 bond. frontiersin.org This is believed to occur via a 7,20-epoxy-ent-kauranoid intermediate, which undergoes enzymatic scission to produce the defining 6,7-seco-ent-kaurane structure. acs.org

The general biosynthetic progression is summarized below:

| Precursor | Intermediate(s) | Product Skeleton |

| Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene |

| ent-Kaurene | 7,20-epoxy-ent-kauranoid | 6,7-seco-ent-kaurane |

Enzymatic Transformations and Rearrangement Mechanisms in Diterpene Biosynthesis

The biosynthesis of diterpenes is a masterclass in enzymatic precision, converting a linear precursor into a complex polycyclic structure through a series of controlled cationic reactions. nih.govresearchgate.net

The formation of ent-kaurene from ent-CPP is a classic example of such a mechanism. After the diphosphate moiety of ent-CPP is eliminated, a cascade of cyclizations and rearrangements ensues. frontiersin.org This includes the formation of a beyeranyl cation intermediate, which undergoes a Wagner-Meerwein rearrangement to establish the distinctive bicyclo[3.2.1]octane C/D ring system of the ent-kaurane skeleton. frontiersin.orgnih.gov

Following the creation of the core skeleton, further modifications are carried out by tailoring enzymes, primarily from the cytochrome P450 monooxygenase family. For 6,7-seco-ent-kauranoids like Sculponeatin N, a crucial enzymatic step is the oxidative cleavage of the C6-C7 bond, a significant structural rearrangement that diversifies the kauranoid family. acs.orgfrontiersin.org

Chemoenzymatic Approaches to Biosynthetic Intermediates

While the total chemical synthesis of Sculponeatin N has been achieved, such routes are often long and complex. nih.govmagtech.com.cn Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of biological catalysis with the flexibility of chemical reactions. This hybrid strategy is particularly promising for producing complex diterpenoids and their intermediates. beilstein-journals.org

A common chemoenzymatic strategy involves using engineered microorganisms, such as E. coli, to perform the initial complex cyclizations. For instance, metabolic engineering has been used to produce the key intermediate ent-kaurene in recoverable yields. beilstein-journals.org This biosynthetically derived core structure can then serve as a substrate for subsequent chemical modifications or further enzymatic transformations. beilstein-journals.orgnih.gov

Recent research has focused on identifying and characterizing the specific enzymes—particularly oxygenases—responsible for the later-stage modifications of the ent-kaurane skeleton. nih.gov The discovery of novel diterpene synthases and hydroxylases from Isodon species, the genus of plants from which many such compounds are isolated, provides a toolkit of biocatalysts for potential use in chemoenzymatic pathways. researchgate.netnih.gov These enzymes can be used in vitro to perform highly selective C-H oxidations on biosynthetically produced intermediates, a task that is often a significant challenge for traditional chemical methods. nih.gov

Stereochemical Implications in Natural Product Biosynthesis

The stereochemistry of Sculponeatin N is rigorously controlled throughout its biosynthesis. The "ent" prefix in its parent structure, ent-kaurene, is a critical stereochemical designator. It signifies that the molecule is the enantiomer of the "normal" kaurane (B74193) series, with an opposite absolute configuration at the key stereocenters C-5, C-9, and C-10. uniroma1.itfrontiersin.org

This specific stereochemical outcome is determined by the diterpene synthase enzymes (CPS and KS). These enzymes create a chiral pocket that forces the linear GGPP molecule to fold in a specific conformation, guiding the cyclization cascade to produce only the ent-enantiomer. uniroma1.itmagtech.com.cn Every subsequent cyclization, rearrangement, and oxidative modification is also an enzyme-catalyzed process that proceeds with high stereospecificity. The result is the formation of Sculponeatin N as a single, well-defined stereoisomer, a hallmark of natural product biosynthesis. The complexity of achieving this level of control is underscored by the significant efforts in total synthesis to install the correct stereochemistry at each chiral center using diastereoselective reactions. nih.gov

Advanced Synthetic Methodologies Towards Sculponeatin N and Its Analogs

Total Synthesis Approaches of Sculponeatin N

The complex, polycyclic architecture of Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid, has rendered it an attractive target for total synthesis. harvard.eduacs.org Its unique bicyclo[3.2.1]octane core and dense functionalization present significant synthetic challenges. nih.govthieme-connect.com To date, two major total syntheses have been reported, each employing distinct strategies and key reactions to construct the formidable structure. In 2014, the research groups of Hongbin Zhai and Regan J. Thomson independently published their successful total syntheses of Sculponeatin N. acs.orgnih.gov

Zhai and coworkers reported the first total synthesis of (±)-Sculponeatin N in 13 steps. acs.orgnih.gov Their approach is highlighted by an intramolecular Diels-Alder reaction to assemble the core ring system. acs.org Shortly after, Thomson and his team disclosed a total synthesis of Sculponeatin N in 23 steps, featuring a diastereoselective Nazarov cyclization and a ring-closing metathesis as key transformations. harvard.edu

Retrosynthetic Analysis Strategies

The strategic disconnections planned by the two research teams highlight their different approaches to assembling Sculponeatin N.

The Thomson group envisioned a retrosynthesis that began by disconnecting the final product, Sculponeatin N (2), back to a key ketone intermediate (5). harvard.edu This simplified target would then undergo late-stage oxidative transformations to install the lactone and C15 ketone. harvard.edu The ketone intermediate (5) was traced back to a tricyclic precursor (G), which was planned via a ring-closing metathesis (RCM) of a triene (F). thieme-connect.com A crucial cyclopentenone fragment (C) of this triene was designed to be formed through a highly diastereoselective Nazarov cyclization of a dienone (B), which itself could be derived from simpler precursors. harvard.eduthieme-connect.com This strategy hinged on the stereocontrol exerted by a protected hydroxymethyl substituent to guide the outcomes of the key cyclization reactions. harvard.edu

The Zhai group's retrosynthetic analysis of their racemic target (1) also involved late-stage oxidation of a C-15 intermediate (3) to form the final diterpenoid. acs.org This intermediate was envisioned to arise from the formation of the D-ring via a radical cyclization. acs.orgnih.gov The precursor for this cyclization was traced back to a key tricyclic intermediate (5), which contains the B and C rings of the core structure. The synchronous construction of these two rings was planned through a pivotal intramolecular Diels-Alder (IMDA) reaction of a precursor designated as 6. acs.org This IMDA approach aimed to efficiently build the polycyclic framework early in the synthesis. acs.orgacs.org

| Synthetic Approach | Key Precursor | Primary Strategic Disconnection | Core-Forming Reactions | Reference(s) |

| Thomson et al. | Ketone Intermediate | Lactone & C15 Ketone | Nazarov Cyclization, Ring-Closing Metathesis (RCM), Reductive Radical Cyclization | harvard.edu |

| Zhai et al. | Tricyclic Intermediate | D-Ring & C15 Oxidation | Intramolecular Diels-Alder (IMDA), Radical Cyclization | acs.org |

Key Diastereoselective Transformations and Reaction Design

The success of both syntheses relied on the strategic implementation of powerful and diastereoselective chemical reactions to control the formation of multiple stereocenters within the complex polycyclic system.

Nazarov Cyclization Strategies

In the Thomson synthesis, a diastereoselective Nazarov cyclization was a cornerstone for establishing a key quaternary stereocenter. harvard.edunih.gov This electrocyclic reaction was employed to construct the cyclopentanone (B42830) ring fused to the developing polycyclic system. Treatment of a dienone precursor with a Lewis acid, such as aluminum chloride (AlCl₃), initiated the cyclization. thieme-connect.com The reaction proceeded with high diastereoselectivity, yielding the desired enone as a single diastereomer. thieme-connect.com This transformation was critical for setting the C10 quaternary stereocenter with complete diastereocontrol, a crucial step in building the complex core of Sculponeatin N. harvard.edu

Ring-Closing Metathesis (RCM) Applications

The Thomson group effectively utilized a Ring-Closing Metathesis (RCM) to overcome a significant synthetic hurdle. nih.gov Their initial plan to construct the central cyclohexene (B86901) ring via a Diels-Alder reaction proved unsuccessful. thieme-connect.com To circumvent this, they redesigned the synthesis to incorporate an RCM strategy. wpmucdn.com A triene precursor was synthesized through the sequential installation of allyl groups. thieme-connect.com This triene then underwent RCM using a Grubbs second-generation catalyst, which successfully forged the desired six-membered ring within the tricyclic core. wpmucdn.com This application of RCM demonstrates its utility in forming complex ring systems where other cycloaddition methods may fail. nih.govwpmucdn.com

Reductive Radical Cyclization for Polycyclic Core Construction

Both synthetic routes employed a reductive radical cyclization to construct a key part of the polycyclic skeleton, albeit for different rings. acs.orgnih.gov

The Thomson synthesis used a reductive radical cyclization to form the signature bicyclo[3.2.1]octane ring system in a highly efficient manner. harvard.edunih.gov An alkyne precursor was treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), which smoothly converted it into the desired bicyclo[3.2.1]octane structure. harvard.edu This step was noted for its high efficiency in forging the complex bridged system. nih.gov

The Zhai group implemented a radical cyclization to forge the D-ring of Sculponeatin N. acs.orgnih.govacs.org This key transformation successfully assembled the final carbocyclic ring of the diterpenoid's core structure, completing the tetracyclic skeleton before final oxidative modifications. acs.org

| Synthetic Approach | Substrate Type | Reagents | Ring System Formed | Purpose | Reference(s) |

| Thomson et al. | Alkyne-alkene | Bu₃SnH, AIBN | Bicyclo[3.2.1]octane | Construction of the bridged A/B ring system | harvard.edunih.gov |

| Zhai et al. | Not specified in detail | Radical initiator | D-Ring | Final ring closure to complete the tetracyclic core | acs.orgnih.gov |

Aldol (B89426) Reactions for Lactone Formation

The formation of the lactone ring is a critical step in the synthesis of many diterpenoids, and the intramolecular aldol reaction represents a powerful tool for constructing such cyclic systems. nih.govnii.ac.jp This strategy allows for the formation of carbon-carbon bonds and the simultaneous setting of stereocenters, often with high levels of control. In the context of complex natural product synthesis, intramolecular aldol condensations have been instrumental in building core ring structures. nih.govacs.orgresearchgate.net

In the first total synthesis of (±)-Sculponeatin N, a key feature was the application of a regio- and stereoselective aldol reaction to form the lactone ring. acs.orgnih.gov This approach highlights the efficiency of using aldol chemistry to construct key structural motifs within the diterpenoid scaffold. The synthesis commenced with a hydroxymethylation step to create a lactone intermediate, which served as a crucial building block for the subsequent elaboration of the molecular architecture. thieme-connect.de The strategic use of an aldol reaction underscores its importance in creating the γ-lactone ring, a common feature in many bioactive natural products. mdpi.com

Alternative strategies to the aldol reaction for lactone formation in diterpenoid synthesis have also been developed. For instance, another synthesis of Sculponeatin N employed ozonolysis of an olefin, followed by a reductive workup, to yield a lactol, which was then oxidized to the final lactone. mdpi.comnih.gov This highlights the diversity of methods available to synthetic chemists for achieving similar structural outcomes.

Establishment of Challenging Quaternary Stereocenters

A significant hurdle in the synthesis of Sculponeatin N and other complex natural products is the construction of all-carbon quaternary stereocenters. consensus.apppnas.org These centers, where a carbon atom is bonded to four other carbon substituents, present a formidable challenge due to the steric hindrance that impedes bond formation. pnas.orgpnas.org The molecular structure of Sculponeatin N contains a dense tetracyclic core with five stereocenters, two of which are quaternary, demanding highly selective and efficient synthetic methods for their creation. thieme-connect.denih.gov

Synthetic chemists have employed several innovative strategies to overcome this challenge in the total synthesis of Sculponeatin N and related molecules.

Key Strategies for Quaternary Stereocenter Construction:

| Synthetic Method | Description | Application in Diterpenoid Synthesis | Reference(s) |

| Nazarov Cyclization | An electrocyclic reaction of a divinyl ketone to form a cyclopentenone. It can be rendered diastereoselective to control the formation of new stereocenters. | Used to install the C8 and C10 quaternary stereocenters with complete diastereocontrol in a total synthesis of Sculponeatin N. | harvard.eduacs.orgresearchgate.net |

| Ring-Closing Metathesis (RCM) | An olefin metathesis reaction used to form cyclic compounds. It can be used in complex settings to forge sterically hindered ring systems. | Employed in tandem with the Nazarov cyclization to establish the core structure of Sculponeatin N. | harvard.eduresearchgate.netwpmucdn.com |

| Intramolecular Diels-Alder Reaction | A cycloaddition reaction that forms a six-membered ring. It is a powerful method for simultaneously installing multiple rings and stereocenters. | Utilized in the first total synthesis of (±)-Sculponeatin N to construct the B and C rings of the molecule. | acs.orgnih.gov |

| Radical Cyclization | A method involving radical intermediates to form rings. It is effective for creating complex polycyclic systems. | A reductive radical cyclization was used to forge the bicyclo[3.2.1]octane ring system in one synthetic approach to Sculponeatin N. | harvard.eduresearchgate.net |

The presence of contiguous quaternary stereocenters, where two such centers are adjacent, elevates the synthetic difficulty even further. pnas.org The successful synthesis of Sculponeatin N demonstrates the power of modern synthetic methods to precisely control stereochemistry even in the most sterically congested environments. harvard.eduacs.org

Comparison of Convergent and Linear Synthesis Strategies

In the case of Sculponeatin N, different total syntheses have showcased aspects of both strategies:

Zhai's Synthesis: This route can be viewed as being more linear. It begins with a relatively simple starting material and sequentially builds the complex tetracyclic system through a series of reactions, including a key intramolecular Diels-Alder reaction to form two of the rings in a single, complexity-building step. nih.govthieme-connect.de

Thomson's Synthesis: This approach has more convergent character. The use of a Nazarov cyclization followed by a ring-closing metathesis (RCM) sequence to assemble the core demonstrates a strategy where significant molecular complexity is built into fragments before they are fully integrated. harvard.eduwpmucdn.com A convergent approach involving the late-stage formation of a central ring was also highlighted as a powerful strategy in the synthesis of other complex kaurane (B74193) diterpenoids. nih.gov

The choice between a linear and convergent strategy depends on numerous factors, including the nature of the target molecule, the availability of starting materials, and the robustness of the key bond-forming reactions. For complex targets like Sculponeatin N, a convergent approach can offer significant advantages in efficiency and the potential for creating a library of related analogs. nih.gov

Synthetic Derivatization and Analog Generation

The generation of synthetic derivatives and analogs of a natural product is crucial for exploring its structure-activity relationship (SAR), improving its therapeutic properties, and overcoming issues like poor solubility or metabolic instability. mdpi.com For a complex diterpenoid like Sculponeatin N, synthetic derivatization allows researchers to probe which parts of the molecule are essential for its biological activity.

General approaches to derivatization often focus on modifying existing functional groups or changing substitution patterns on the molecular scaffold. While specific, extensive derivatization studies on Sculponeatin N are not widely documented, strategies applied to the closely related class of ent-kaurane diterpenoids, such as oridonin (B1677485), provide a clear blueprint for potential modifications. mdpi.com

Strategies for Structural Modification and Diversification

The structural modification of complex diterpenoids aims to create novel chemical entities with potentially enhanced or altered biological profiles. These modifications can range from simple functional group changes to complete rearrangement of the carbon skeleton.

Examples of Diversification Strategies from Related Diterpenoids:

A-Ring and D-Ring Modification: In studies on oridonin, the A-ring was modified by fusing a thiazole (B1198619) ring, while the D-ring underwent aziridination. These changes led to analogues with enhanced anticancer properties. mdpi.compku.edu.cn

Probing Active Moieties: Biomimetic reactions, such as the addition of thiols to the α-methylene-cyclopentanone system in oridonin, helped to confirm this functional group as a key pharmacophore responsible for its bioactivity. mdpi.com

Skeletal Rearrangement: The oridonin scaffold has been synthetically converted into spirolactone-type and enmein-type derivatives, representing significant structural diversification that can lead to new biological activities. mdpi.comlibis.be

Core Ring Modification: Generating new compounds by altering substitution patterns on the core rings or modifying functional groups like alcohols and epoxides is a common and effective strategy.

These strategies demonstrate that the Sculponeatin N scaffold is a viable platform for generating a diverse range of analogs, which could lead to the discovery of new therapeutic agents.

Selective Functionalization and Late-Stage Oxidation

Late-stage functionalization, particularly oxidation, is a cornerstone of modern synthetic chemistry, enabling the introduction of sensitive functional groups at the end of a synthetic sequence. This approach avoids the need to carry reactive groups through numerous steps and allows for the divergent synthesis of multiple analogs from a common advanced intermediate.

The synthesis of highly oxidized diterpenoids like Sculponeatin N relies heavily on selective oxidation reactions.

Key Late-Stage Oxidation Reactions in Diterpenoid Synthesis:

| Reagent/Reaction | Transformation | Purpose in Synthesis | Reference(s) |

| Manganese Dioxide (MnO₂) | Selective oxidation of an allylic alcohol to an aldehyde or ketone. | Used in the final step of a Sculponeatin N synthesis to selectively oxidize a primary allylic alcohol without affecting other sensitive groups. | mdpi.comnih.gov |

| Selenium Dioxide (SeO₂/t-BuOOH) | Allylic oxidation of an alkene. | Employed to introduce an oxygen functional group at an allylic position, a key step in building the functionality of the natural product. | mdpi.comnih.gov |

| Dess-Martin Periodinane (DMP) | Mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. | A widely used reagent in the final stages of natural product synthesis due to its mild conditions and high selectivity. It was used to prepare a key ketone intermediate for further functionalization in a related diterpenoid synthesis. | nih.govpku.edu.cnresearchgate.neteurekaselect.com |

| Ozonolysis | Cleavage of a double bond to form carbonyl compounds. | Used to unmask a latent aldehyde and carboxylic acid, which then form the lactone ring of Sculponeatin N via a lactol intermediate. | mdpi.comnih.gov |

These selective transformations are critical for successfully completing the synthesis of Sculponeatin N, allowing for the precise installation of oxygen atoms on a complex and sterically hindered carbon framework. harvard.edu This strategic approach is essential for accessing the final natural product and provides a platform for creating oxidized analogs for biological evaluation.

Molecular Mechanisms of Biological Activity and Pharmacological Pathways

Cellular and Molecular Targets of Sculponeatin N

The primary pharmacological action of Sculponeatin N is its potent cytotoxicity against various cancer cell lines. acs.orgharvard.edu This activity suggests that the compound interacts with fundamental cellular and molecular targets essential for cancer cell proliferation and survival.

While the specific signaling pathways directly modulated by Sculponeatin N are not yet fully elucidated, its significant cytotoxic effects imply a disruption of key oncogenic signaling cascades. Diterpenoids isolated from Isodon species are widely recognized for their ability to interfere with multiple cell regulatory pathways. mdpi.com The activity of Sculponeatin N, particularly its low micromolar inhibitory concentrations, suggests it likely affects pathways controlling cell cycle progression, survival, and metabolic homeostasis. acs.orgharvard.edu Further research is needed to map the precise signaling networks affected by this compound.

Direct protein targets for Sculponeatin N have not been definitively identified. However, mechanistic studies on the closely related diterpenoid, Sculponeatin A, also isolated from Isodon sculponeatus, provide significant insight into potential mechanisms. clockss.orgnih.gov

Research on Sculponeatin A has revealed that it directly targets the E26 transformation specificity-1 (ETS1) transcription factor, which is frequently overexpressed in breast cancer and contributes to tumor progression. nih.gov Sculponeatin A binds to the ETS domain of the ETS1 protein. nih.gov This interaction promotes the proteasomal degradation of ETS1 by facilitating its ubiquitination, a process mediated by the E3 ubiquitin ligase Synoviolin 1 (SYVN1). nih.gov Specifically, the K318 residue of ETS1 has been identified as the site for this SYVN1-mediated ubiquitination. nih.gov By inducing the degradation of ETS1, Sculponeatin A effectively inhibits its transcriptional activity, which is a novel mechanism for a natural product to induce cell death. nih.govvulcanchem.com

Sculponeatin N has demonstrated potent inhibitory activity against the proliferation of human cancer cell lines. Its efficacy is highlighted by low IC50 values, indicating that it inhibits cellular processes at sub-micromolar to low micromolar concentrations. acs.orgharvard.edu Specifically, it has shown significant cytotoxicity against the K562 chronic myelogenous leukemia cell line and the HepG2 human hepatoma cell line. acs.orgharvard.edu While these findings confirm its potent anti-proliferative profile, the specific enzymes that are directly inhibited by Sculponeatin N remain to be identified.

Table 1: In Vitro Cytotoxicity of Sculponeatin N

| Cell Line | Cancer Type | IC50 Value (μM) | Source(s) |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.21 | acs.orgharvard.edu |

| HepG2 | Human Hepatoma | 0.29 | acs.orgharvard.edu |

Mechanistic Exploration of Cytotoxicity in Cellular Models

The cytotoxic effects of Sculponeatin N are achieved through the induction of programmed cell death and the disruption of essential cellular functions. Insights from related compounds suggest these mechanisms are complex and target multiple vulnerabilities within cancer cells.

The precise programmed cell death pathway initiated by Sculponeatin N is still under investigation. However, detailed studies on the related compound Sculponeatin A show that it is a potent inducer of ferroptosis, a distinct form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govsciencedaily.com

The ferroptotic mechanism of Sculponeatin A is directly linked to its ability to cause the degradation of the ETS1 protein. nih.gov ETS1 functions as a transcription factor for SLC7A11 (also known as xCT), a critical component of the system Xc- cystine/glutamate antiporter. nih.govresearchgate.net By promoting the degradation of ETS1, Sculponeatin A leads to reduced expression of SLC7A11. nih.gov This inhibits the cellular uptake of cystine, which is a necessary precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). nih.gov The resulting depletion of GSH compromises the cell's antioxidant defenses, specifically the activity of glutathione peroxidase 4 (GPX4), leading to the unchecked accumulation of lipid reactive oxygen species and ultimately, ferroptotic cell death. nih.govnih.gov This targeted induction of ferroptosis represents a promising alternative to conventional therapies that rely on apoptosis. sciencedaily.com

The cellular redox balance is a critical target of Isodon diterpenoids. As detailed for the related compound Sculponeatin A, a primary mechanism for disrupting this balance is the induction of ferroptosis via depletion of the glutathione antioxidant system. nih.govnih.gov

Table 2: Summary of Molecular Mechanisms for the Related Compound Sculponeatin A

| Mechanism | Target(s) | Pathway | Outcome | Source(s) |

|---|---|---|---|---|

| Protein Degradation | ETS1, SYVN1 | Ubiquitin-Proteasome Pathway | Downregulation of ETS1 transcriptional activity | nih.gov |

| Programmed Cell Death | SLC7A11 (xCT) | Ferroptosis | Depletion of glutathione, accumulation of lipid ROS | nih.govresearchgate.net |

| Mitochondrial Dysfunction | Mitochondrial STAT3, WWP2 | STAT3 Degradation | Inhibition of mitochondrial respiration | medchemexpress.comresearchgate.net |

Significance of the Exo-Methylene Cyclopentanone (B42830) Moiety

The biological activity of many 6,7-seco-terpenes, including Sculponeatin N, is strongly associated with the presence of enone functionalities within their structure. harvard.edu The exo-methylene cyclopentanone moiety, a key feature in Sculponeatin N, represents a reactive α,β-unsaturated ketone system. This structural element is crucial for the compound's cytotoxic effects. Research has demonstrated that derivatives of Sculponeatin N that lack this exo-cyclic enone function are significantly less active, highlighting the moiety's critical role in its biological action. harvard.edu The electrophilic nature of the carbon-carbon double bond adjacent to the carbonyl group makes it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. This covalent interaction can lead to the inhibition of key cellular enzymes and transcription factors, thereby disrupting cellular processes and inducing cytotoxicity. The strong correlation between the presence of this enone and cytotoxicity suggests that it is a primary pharmacophore responsible for the compound's mechanism of action. harvard.edu

Interplay with Other Biologically Active Diterpenoids

Sculponeatin N belongs to the large family of Isodon diterpenoids, which exhibit a wide range of structural diversity and biological activities. harvard.eduabmole.com Its cytotoxicity is often compared with that of its congeners, revealing important structure-activity relationships.

Sculponeatin N and Sculponeatin O, both isolated from Isodon sculponeatus, display potent and comparable inhibitory activities against human chronic myelogenous leukemia (K562) and hepatoma (HepG2) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com In contrast, other related spirolactone-type diterpenoids show varied potencies. For example, Sculponeatin C exhibits strong cytotoxicity against K562, A549, and HepG2 cells, but with slightly higher IC₅₀ values than Sculponeatin N. mdpi.com Isodonoiol, another related compound, shows only moderate inhibitory activities. mdpi.com

The structural complexity and specific functional groups of these diterpenoids are key determinants of their bioactivity. Compounds featuring spirolactone rings, such as Sculponeatin N, tend to exhibit enhanced anticancer activity. unibo.it The skeletal framework itself is also a critical factor. While Sculponeatin N possesses a bicyclo[3.2.1]octane ring system, other related diterpenoids like maoecrystal V feature a more congested bicyclo[2.2.2]octane system, and maoecrystal Z has a fluorene-type ring system. harvard.edu These variations in the carbocyclic core, arising from different oxidative and rearrangement pathways from the parent ent-kaurene (B36324) skeleton, contribute to the diverse biological profiles observed within this class of compounds. harvard.edu

The following table summarizes the comparative cytotoxicity of Sculponeatin N and related diterpenoids.

| Compound | Molecular Formula | Key Structural Features | Target Cell Line | Cytotoxicity (IC₅₀) | Reference |

| Sculponeatin N | C₂₅H₄₀O₄ | Exo-methylene cyclopentanone, Spirolactone, Bicyclo[3.2.1]octane | K562 | 0.21 µM | mdpi.com |

| HepG2 | 0.29 µM | mdpi.com | |||

| Sculponeatin O | C₂₀H₂₄O₆ | Methoxy substitution | K562 | 0.29 µM | mdpi.com |

| HepG2 | 0.39 µM | mdpi.com | |||

| Sculponeatin C | C₂₀H₂₄O₆ | Hydroxyl group, Spirolactone | K562 | 0.78 µM | mdpi.com |

| A549 | 2.73 µM | mdpi.com | |||

| HepG2 | 0.68 µM | mdpi.com | |||

| Maoecrystal V | C₂₀H₂₆O₆ | Bicyclo[2.2.2]octane system | Multiple cancer cells | <0.1 µM | |

| Isodonoiol | Not specified | Spirolactone-type | K562, U937, Jurkat | >16.25 µM | mdpi.com |

Advanced Cell-Based Assays for Mechanistic Elucidation

Initial biological evaluation of Sculponeatin N and its analogues typically involves standard cytotoxicity screenings, such as MTT or similar assays, to determine their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines. mdpi.comnih.gov However, elucidating the specific molecular mechanisms requires the application of more advanced cell-based assays.

While detailed mechanistic studies specifically on Sculponeatin N are not extensively reported in the provided context, the investigation of closely related compounds and derivatives points to the types of assays employed for this class of diterpenoids. For instance, mechanistic studies on synthetic derivatives of other spirolactone-type diterpenoids have utilized flow cytometry to analyze the cell cycle. mdpi.com Such analyses revealed that a derivative induced cell cycle arrest at the S phase. mdpi.com Furthermore, assays to measure mitochondrial membrane potential, for example using JC-1 staining, have been used to demonstrate that these compounds can induce apoptosis through the intrinsic pathway. mdpi.com

More specific to Sculponeatin N, its mechanism has been linked to the induction of ferroptosis, a form of regulated cell death dependent on iron and characterized by lipid peroxidation. Investigating this pathway would necessitate advanced assays to measure intracellular iron levels, glutathione depletion, and lipid reactive oxygen species. Additionally, identifying protein targets, such as the reported inhibition of the transcription factor ETS1, would involve techniques like Western blotting, quantitative PCR (qPCR), and reporter gene assays to confirm target engagement and downstream effects. The ability to perform these multilevel bio-evaluations is often dependent on having a sufficient supply of the compound, which can be a challenge for low-abundance natural products but is made possible through successful total synthesis. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Chemogenomic Profiling

Identification of Pharmacophore Features

The cytotoxic effects of Sculponeatin N are intrinsically linked to its unique and complex chemical architecture. The core pharmacophore, the molecular features responsible for its biological activity, is believed to encompass several key structural motifs. The spirolactone unit is a prominent feature and is considered crucial for the cytotoxic properties of this class of compounds. unibo.it Studies on various spirolactone-containing natural products have consistently highlighted the importance of this moiety in their bioactivity. unibo.it

Furthermore, the presence of an α,β-unsaturated ketone system within the D-ring of the molecule is another critical determinant of its anticancer activity. nih.gov This electrophilic center is a common feature in many biologically active natural products and is often involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. The exo-methylene cyclopentanone (B42830) framework, a part of this system, has been identified as essential for the cytotoxicity and DNA-damaging potential of spirolactone-type ent-kaurene (B36324) diterpenoids. unibo.it

Rational Design and Synthesis of Sculponeatin N Derivatives for SAR Exploration

SAR studies on related spirolactone-type diterpenoids have revealed important trends. For instance, modifications to the acyl groups on the core structure can significantly impact cytotoxicity. nih.gov In some derivatives of related compounds, increasing the length of an acyl chain or introducing aromatic groups has been shown to enhance antiproliferative activity. researchgate.net The conversion of the naturally abundant diterpenoid Oridonin (B1677485) into spirolactone-type derivatives has also been a fruitful strategy for generating novel compounds with potent anticancer effects, often exceeding the activity of the parent compound. nih.gov

The following table summarizes the cytotoxic activities of Sculponeatin N and some related diterpenoids, illustrating the structure-activity relationships discussed.

| Compound Name | Cell Line | IC50 (µM) | Key Structural Features |

| Sculponeatin N | K562 | 0.21 | Spirolactone, α,β-unsaturated ketone |

| HepG2 | 0.29 | ||

| Sculponeatin O | K562 | 0.39 | Methoxy substitution |

| HepG2 | 0.29 | ||

| Sculponeatin J | K562 | 0.849 µg/mL | |

| T24 | 0.642 µg/mL | ||

| Isodonoiol | U937 | >16.25 | |

| Maoecrystal Z | K562 | 1.45 | Unprecedented rearranged skeleton |

| MCF-7 | 2.90 | ||

| A2780 | 2.12 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated exclusively to Sculponeatin N are not extensively documented in the current literature, the broader class of ent-kaurane diterpenoids has been the subject of such computational analyses. For example, 3D-QSAR studies have been conducted on a series of ent-kauranoids to understand the structural requirements for their cytotoxicity against cell lines like K562. researchgate.net

QSAR modeling aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For Sculponeatin N and its derivatives, a QSAR model could be developed by:

Generating a dataset: Synthesizing a library of Sculponeatin N analogues with systematic variations in their structure.

Calculating molecular descriptors: Quantifying various physicochemical properties of these analogues, such as electronic, steric, and lipophilic characteristics.

Developing a mathematical model: Using statistical methods to correlate the calculated descriptors with the experimentally determined biological activities (e.g., IC50 values).

Such a model could predict the activity of novel, unsynthesized Sculponeatin N derivatives, thereby guiding the rational design of more potent and selective anticancer agents. The insights gained from the SAR data presented in the table above would form the foundation for building a robust QSAR model for this compound class.

Chemogenomic Approaches for Target Deconvolution

Identifying the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. Chemogenomic profiling offers a powerful, unbiased approach to achieve this. confex.com This methodology involves screening a compound against a large collection of genetically defined cell lines, such as a genome-wide deletion library, to identify genes and pathways that modulate the cellular response to the compound. confex.com

Direct chemogenomic profiling studies on Sculponeatin N have not yet been reported. However, research on other ent-kaurane diterpenoids provides valuable clues about the potential biological pathways that Sculponeatin N might modulate. Studies have shown that this class of compounds can induce apoptosis, cell cycle arrest, and autophagy in cancer cells. mdpi.comnih.gov Specific molecular targets that have been identified for other ent-kaurane diterpenoids include proteins involved in key cellular processes such as:

Apoptosis regulation: BCL-2, BAX, PARP, and caspases. mdpi.comnih.gov

Cell cycle control: Cyclins, CDKs, and p53. mdpi.com

Metastasis: MMP-2, MMP-9, and VEGF. mdpi.com

Hedgehog signaling pathway: A crucial pathway in development and cancer, where some ent-kaurane diterpenoids have been shown to act as antagonists. plos.org

Cytoskeletal organization: The protein Ezrin, which is involved in cell migration and invasion, has been identified as a potential target for some ent-kaurane diterpenoids. nih.gov

Redox homeostasis: Some ent-kaurane diterpenoids have been found to target peroxiredoxins and glutathione (B108866), leading to increased reactive oxygen species (ROS) and subsequent cell death through apoptosis and ferroptosis. nih.gov

A chemogenomic screen of Sculponeatin N would likely reveal a profile that implicates one or more of these pathways, providing a more definitive understanding of its mechanism of action and paving the way for its further development as a potential therapeutic agent.

Analytical Techniques and Computational Chemistry in Sculponeatin N Research

Advanced Chromatographic and Spectroscopic Methods for Characterization of Synthetic Intermediates and Analogs

The total synthesis of Sculponeatin N is a multi-step process that generates a series of complex intermediates. harvard.edusci-hub.se The precise characterization of these intermediates and any synthesized analogs is crucial for the success of the synthetic route and for structure-activity relationship (SAR) studies. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of these compounds. When coupled with mass spectrometry (HPLC-MS), it provides invaluable information on their molecular weights, further confirming their identities.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure of these molecules. acs.org Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish connectivity between atoms and to determine the relative stereochemistry of the complex polycyclic framework. pku.edu.cn For instance, NOESY experiments have been critical in assigning the stereochemistry of key synthetic intermediates. pku.edu.cn

In the synthesis of related complex diterpenoids, X-ray crystallography has provided unambiguous determination of the three-dimensional structure of crystalline intermediates, offering a definitive reference for stereochemical assignments. researchgate.net

| Analytical Technique | Application in Sculponeatin N Research | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of synthetic intermediates and analogs. | Compound purity. |

| HPLC-Mass Spectrometry (HPLC-MS) | Confirmation of molecular weight. | Molecular weight of compounds. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the molecular framework. acs.org | Chemical environment of protons and carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishing atomic connectivity. pku.edu.cn | Through-bond correlations between atoms. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Determination of relative stereochemistry. pku.edu.cn | Through-space proximity of protons. |

| X-ray Crystallography | Absolute confirmation of stereochemistry. researchgate.net | Precise three-dimensional atomic coordinates. |

Stereochemical Assignment Methodologies in Complex Diterpenes

The presence of multiple stereocenters, including challenging quaternary carbons, makes the stereochemical assignment of Sculponeatin N and its parent class of ent-kauranoid diterpenes a significant challenge. harvard.edupku.edu.cn The total synthesis of (±)-sculponeatin N has been instrumental in confirming its relative stereochemistry. researchgate.netnih.gov Key diastereoselective reactions, such as the Nazarov cyclization and ring-closing metathesis, were crucial in controlling the stereochemistry during the synthesis. researchgate.netharvard.edu

The stereochemical outcome of critical synthetic steps is often dictated by the existing stereocenters within the molecule. For example, the facial selectivity of reactions can be controlled by bulky protecting groups on nearby functional groups. harvard.edu Computational analysis has also been employed to understand the biogenesis of the ent-kaurane skeleton, providing insights into the formation of its stereochemically complex core. researchgate.net For related diterpenoids, the absolute configuration has been determined through total synthesis starting from chiral precursors or by comparing optical rotation data with natural samples. chemrxiv.org

Computational Chemistry in Structural Prediction and Mechanistic Insight

Computational chemistry has emerged as a powerful tool to complement experimental studies on complex natural products like Sculponeatin N. These methods provide valuable insights into molecular structure, reactivity, and biological interactions.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.com In the context of Sculponeatin N and related compounds, docking studies can help identify potential protein targets and elucidate the molecular basis of their biological activity. For instance, in studies of similar natural products, molecular docking has been used to predict binding affinities to target proteins like enzymes or receptors. cjnmcpu.com These in silico predictions are often validated by in vitro assays, such as enzyme inhibition studies.

Molecular dynamics (MD) simulations can further refine the understanding of the binding interactions between a ligand and its target protein. MD simulations provide a dynamic view of the complex, revealing how the ligand and protein adapt to each other over time and highlighting key interactions that stabilize the bound state. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are employed to investigate the mechanisms of chemical reactions at the electronic level. nih.govrsc.org These calculations can determine the energies of reactants, transition states, and products, providing a quantitative understanding of reaction feasibility and selectivity. nih.gov In the synthesis of complex molecules like Sculponeatin N, quantum chemical calculations can be used to analyze the reaction pathways of key steps, helping to rationalize observed stereochemical outcomes and to predict the feasibility of proposed synthetic routes. chemrxiv.orgnih.govresearchgate.net For example, such calculations can shed light on the intricate mechanisms of rearrangements and cyclization reactions that are often involved in the synthesis of polycyclic diterpenoids. pku.edu.cn

In Silico Screening and Virtual Library Design for Analog Discovery

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netresearchgate.net For a compound like Sculponeatin N with known biological activity, virtual libraries of analogs can be designed and screened in silico against a putative target. This approach allows for the rapid exploration of a vast chemical space to identify novel derivatives with potentially improved activity or a more favorable pharmacological profile. This can guide the synthetic efforts towards the most promising candidates, saving significant time and resources.

| Computational Method | Application in Sculponeatin N Research Context | Insights Provided |

| Molecular Docking | Predicting binding modes and affinities to biological targets. researchgate.net | Potential protein targets, key binding interactions. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex. researchgate.net | Stability of binding, conformational changes. |

| Quantum Chemical Calculations | Analyzing reaction mechanisms and predicting reaction outcomes. nih.govrsc.org | Transition state energies, reaction pathways, stereoselectivity. |

| In Silico Screening | Virtually screening libraries of compounds for potential activity. researchgate.netresearchgate.net | Identification of novel analogs with desired properties. |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Related Polycyclic Scaffolds

The synthesis of complex polycyclic natural products like Sculponeatin N serves as a crucial driver for innovation in organic chemistry. researchgate.net The total syntheses of Sculponeatin N have showcased elegant and efficient strategies for constructing its challenging 6,7-seco-ent-kaurane framework, which features a bicyclo[3.2.1]octane system. nih.govresearchgate.net Key transformations have included diastereoselective Nazarov reactions, ring-closing metathesis (RCM), intramolecular Diels-Alder reactions, and reductive radical cyclizations. nih.govacs.orgwpmucdn.comnih.govresearchgate.net

Future research will likely focus on developing even more efficient and versatile synthetic methods applicable to a wider range of related polycyclic scaffolds. nih.gov Advances in this area are centered on:

Cascade Reactions: Designing one-pot reactions that form multiple rings and stereocenters in a single step, which significantly enhances synthetic efficiency and atom economy. researchgate.net

C-H Functionalization: Employing strategies that directly convert carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel cyclizations and bond formations under mild conditions, offering new pathways to complex molecular architectures. nih.gov

Divergent Synthesis: Creating a common intermediate from which a variety of structurally diverse natural product analogues can be synthesized, facilitating the exploration of structure-activity relationships. nih.gov

These evolving synthetic toolkits are essential for accessing not only Sculponeatin N and its derivatives but also the thousands of other kaurane (B74193) diterpenoids, many of which remain unsynthesized due to their structural complexity. researchgate.netchemrxiv.org The development of these methodologies will enable the synthesis of molecular libraries based on "privileged" polycyclic scaffolds, which are recurring structural motifs in biologically active natural products. nih.gov

Elucidation of Broader Biological Roles beyond Cytotoxicity

The primary biological activity reported for Sculponeatin N is its potent cytotoxicity against various human cancer cell lines. thieme-connect.de Specifically, it has demonstrated strong inhibitory effects against K562 (chronic myelogenous leukemia) and HepG2 (hepatocellular carcinoma) cells. mdpi.com However, the full spectrum of its biological activities remains largely unexplored.

Emerging research is beginning to suggest that the bioactivity of Sculponeatin N and related 6,7-seco-ent-kaurane diterpenoids may extend beyond simple cytotoxicity. mdpi.com A key area of future investigation is the compound's potential role in inducing specific cell death pathways, such as ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its induction is a promising strategy for cancer therapy. researchgate.netprotein-cell.net Some studies on related compounds suggest that the mechanism of action could involve targeting specific pathways like the mTOR pathway or inhibiting transcription factors such as ETS1, leading to ferroptosis.

Future research should aim to:

Uncover Detailed Mechanisms: Investigate the precise molecular targets of Sculponeatin N and how it initiates cell death, determining whether it acts through apoptosis, ferroptosis, or other pathways.

Screen for Wider Bioactivities: Test Sculponeatin N against a broader panel of diseases, including its potential for anti-inflammatory, antibacterial, or antiviral effects, which have been observed in other diterpenoids. thieme-connect.demdpi.com

Investigate Mitochondrial Effects: Explore the impact of Sculponeatin N on mitochondrial function, as mitochondria are central to many cellular processes, including metabolism and programmed cell death, and are often dysfunctional in cancer cells. researchgate.net

Table 1: Reported Cytotoxic Activity of Sculponeatin N and Related Diterpenoids

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sculponeatin N | K562 (Leukemia) | 0.21 µM | mdpi.com |

| Sculponeatin N | HepG2 (Liver Cancer) | 0.29 µM | mdpi.com |

| Sculponeatin O | K562 (Leukemia) | 0.29 µM | mdpi.com |

| Sculponeatin O | HepG2 (Liver Cancer) | 0.39 µM | mdpi.com |

| Sculponeatin C | K562 (Leukemia) | 0.78 µM | mdpi.com |

| Sculponeatin C | HepG2 (Liver Cancer) | 0.68 µM | mdpi.com |

Bio-inspired Synthesis and Biomimetic Transformations

Bio-inspired synthesis, which mimics nature's strategies for building complex molecules, offers a powerful approach for the efficient construction of natural products. researchgate.net In the biosynthesis of diterpenoids, a series of enzyme-catalyzed cyclizations and rearrangements transform a simple linear precursor, geranylgeranyl pyrophosphate (GGPP), into a vast array of complex polycyclic skeletons. rsc.org

For compounds like Sculponeatin N, a key biosynthetic step is the rearrangement of a labdane (B1241275) or kaurane intermediate. rsc.org Future synthetic efforts could draw inspiration from these proposed biosynthetic pathways. acs.org This involves:

Biomimetic Rearrangements: Designing laboratory reactions that trigger skeletal rearrangements similar to those that occur in nature. For instance, acid-promoted carbocationic cascades can be used to transform simpler diterpenoid skeletons into more complex ones, such as the rearranged halimane framework. rsc.org

Late-Stage Functionalization: Mimicking enzymatic oxidations to install hydroxyl groups and other functionalities onto a core scaffold at a late stage of the synthesis. This can provide access to a family of related natural products from a common precursor. acs.org

Cascade Cycloadditions: Utilizing reactions like the Diels-Alder cycloaddition in an intramolecular fashion to rapidly construct multiple rings of the target molecule, mirroring the efficiency of cyclase enzymes. researchgate.netnih.gov

By studying and mimicking these biological transformations, chemists can develop more elegant and step-economical syntheses of Sculponeatin N and other diterpenoids. researchgate.net This approach not only provides a viable route to the target molecule but can also offer insights into its actual biosynthetic pathway in the source organism, Isodon sculponeatus. acs.orgjst.go.jp

Integration of Omics Data in Understanding Sculponeatin N's Biological Impact

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized natural product research. taylorfrancis.comijpsr.com These high-throughput methods allow for a global analysis of biological systems, providing a wealth of data to understand the function and mechanism of action of bioactive compounds like Sculponeatin N. nih.gov

Integrating multi-omics data can provide a holistic view of the biological impact of Sculponeatin N: researchgate.netuic.edu

Genomics and Transcriptomics: By analyzing the genome of Isodon sculponeatus, researchers could identify the biosynthetic gene cluster (BGC) responsible for producing Sculponeatin N. Transcriptomic analysis (studying gene expression) of cancer cells treated with Sculponeatin N can reveal which genes and signaling pathways are upregulated or downregulated, helping to identify its molecular targets and mechanisms of cytotoxicity. researchgate.netamegroups.org

Proteomics: This approach studies the entire set of proteins in a cell. Treating cells with Sculponeatin N and analyzing changes in the proteome can directly identify protein targets that bind to the compound or whose expression levels are altered in response to treatment.

Metabolomics: This technique analyzes the complete set of metabolites within a cell or organism. It can reveal how Sculponeatin N perturbs cellular metabolism, which is particularly relevant given the metabolic reprogramming often seen in cancer cells (the Warburg effect). researchgate.netuic.edu

The combination of these omics approaches, often coupled with computational tools and artificial intelligence, can accelerate the discovery of molecular targets, elucidate complex biological interactions, and ultimately guide the development of Sculponeatin N as a potential therapeutic agent. researchgate.netresearchgate.net This integrative strategy moves beyond a one-drug-one-target paradigm to a more comprehensive systems biology understanding of a natural product's effects. nih.gov

Q & A

Q. What are the key structural features of Sculponeatin N, and what spectroscopic methods are employed for its identification?

Sculponeatin N is a 6,7-seco-ent-kaurane diterpenoid characterized by a bicyclo[3.2.1]octane framework and a spirolactone moiety. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to assign proton and carbon environments. For example, comparisons with sculponeatin A (a structurally related compound) highlight distinct shifts for methyl groups and oxygenated carbons, critical for differentiating substituents . X-ray crystallography may further confirm stereochemical assignments in crystalline derivatives.

Q. What foundational synthetic strategies are used to synthesize Sculponeatin N in laboratory settings?

Initial syntheses focus on constructing the bicyclo[3.2.1]octane core. A landmark approach by Thomson (2014) employs a Nazarov cyclization and olefin metathesis to establish the C8 and C10 quaternary stereocenters, followed by reductive radical cyclization to assemble the bicyclic framework . Alternative routes use ozonolysis of secondary ozonides, with reductive workup (e.g., NaBH/LiBH) to yield lactones, followed by MnO-mediated oxidation to achieve the final product in 95% yield .

Advanced Research Questions

Q. How can researchers achieve diastereocontrol during the synthesis of Sculponeatin N’s quaternary stereocenters?

Diastereocontrol at C8 and C10 is critical due to the rigidity of the bicyclic system. Thomson’s method leverages stereoelectronic effects in the Nazarov cyclization to favor the desired configuration, while metathesis conditions (e.g., Grubbs catalysts) ensure regioselective olefin formation. Computational modeling (DFT) may predict transition-state geometries to optimize stereochemical outcomes . Advanced techniques like chiral auxiliaries or asymmetric catalysis could further enhance enantiomeric purity but remain underexplored.

Q. What methodological considerations resolve contradictions in yield outcomes between Sculponeatin N syntheses?

Discrepancies in yields (e.g., 95% in ozonolysis routes vs. lower yields in metathesis-based pathways) often arise from side reactions during bicyclic framework assembly. For example, competing pathways in radical cyclization can lead to byproducts. Reproducibility requires strict control of reaction parameters (temperature, solvent purity) and characterization of intermediates via LC-MS or -NMR (if fluorinated reagents are used). Comparative studies using kinetic profiling can identify rate-limiting steps and optimize conditions .

Q. How do structural modifications of Sculponeatin N impact its bioactivity, and what analytical workflows validate these changes?

Functionalization of the spirolactone ring or hydroxyl groups alters bioactivity. Semi-synthetic derivatives are screened via in vitro assays (e.g., cytotoxicity, enzyme inhibition), followed by structure-activity relationship (SAR) analysis. High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, NOESY) confirm structural integrity post-modification. For instance, acetylation of the C13 hydroxyl group in sculponeatin N enhances solubility but may reduce target binding affinity, requiring iterative design .

Methodological Guidance

- Stereochemical Analysis : Use NOESY correlations to confirm spatial proximity of protons in rigid bicyclic systems .

- Yield Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature) .

- Data Reproducibility : Cross-validate spectral data with published assignments for sculponeatin analogs to avoid misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.